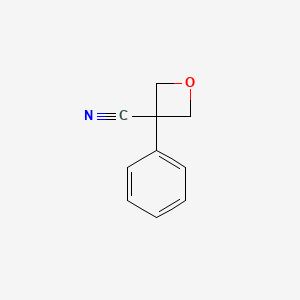
1-Chloro-2,3,5,6-tetrafluoro-4-(trichloromethoxy)benzene
Overview
Description
1-Chloro-2,3,5,6-tetrafluoro-4-(trichloromethoxy)benzene is a clear, colorless liquid with the molecular formula C7Cl4F4O and a molecular weight of 317.9 g/mol.
Preparation Methods
The synthesis of 1-Chloro-2,3,5,6-tetrafluoro-4-(trichloromethoxy)benzene typically involves the chlorination and fluorination of benzene derivatives. The specific synthetic routes and reaction conditions can vary, but generally, the process includes the following steps:
Chlorination: Benzene is chlorinated to introduce chlorine atoms at specific positions on the benzene ring.
Fluorination: The chlorinated benzene derivative is then subjected to fluorination to replace some of the chlorine atoms with fluorine atoms.
Trichloromethoxylation: Finally, a trichloromethoxy group is introduced to complete the synthesis.
Industrial production methods may involve optimized reaction conditions, such as controlled temperatures and pressures, to maximize yield and purity.
Chemical Reactions Analysis
1-Chloro-2,3,5,6-tetrafluoro-4-(trichloromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Hydrolysis: The trichloromethoxy group can be hydrolyzed to form corresponding alcohols and acids.
Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Chloro-2,3,5,6-tetrafluoro-4-(trichloromethoxy)benzene has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Chloro-2,3,5,6-tetrafluoro-4-(trichloromethoxy)benzene involves its interaction with specific molecular targets and pathways. The compound can bind to and modify the activity of enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-Chloro-2,3,5,6-tetrafluoro-4-(trichloromethoxy)benzene can be compared with other similar compounds, such as:
1-Chloro-2,3,5,6-tetrafluorobenzene: Lacks the trichloromethoxy group, resulting in different chemical properties and reactivity.
1-Chloro-2,3,5,6-tetrafluoro-4-methoxybenzene: Contains a methoxy group instead of a trichloromethoxy group, leading to variations in its chemical behavior and applications.
Properties
IUPAC Name |
1-chloro-2,3,5,6-tetrafluoro-4-(trichloromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7Cl4F4O/c8-1-2(12)4(14)6(5(15)3(1)13)16-7(9,10)11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEMBHIQIJDPXIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)Cl)F)F)OC(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7Cl4F4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-Dichloro-6,8-dihydro-5H-thiopyrano[3,4-d]pyrimidine](/img/structure/B1403777.png)
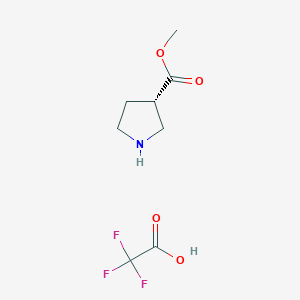
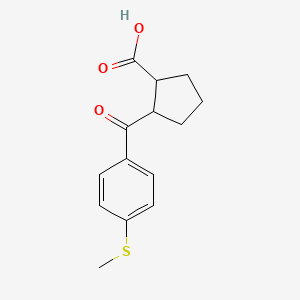
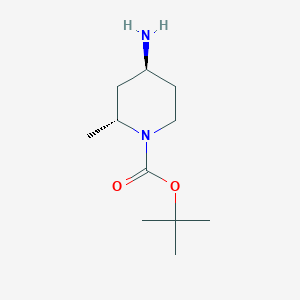
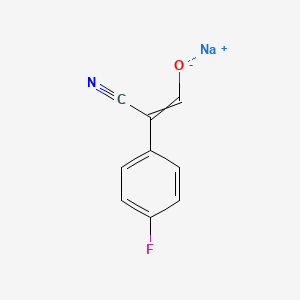
![7-Boc-10-oxo-2,7-diaza-spiro[4.5]decane](/img/structure/B1403790.png)
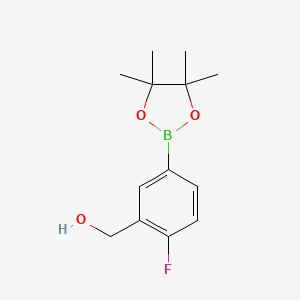
![N-(3-Hydroxy-propyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B1403793.png)
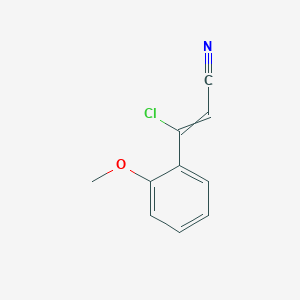
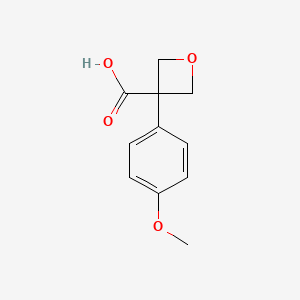

![3-Oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid hydrochloride](/img/structure/B1403797.png)
![6-Phenyl-2-oxa-spiro[3.3]heptane-6-carbonitrile](/img/structure/B1403799.png)
